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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B8068895

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine2 Succinimidyl
Ester (Cy2-SE) for the fluorescent labeling of biomolecules, with a particular focus on
applications in high-resolution microscopy techniques such as Stochastic Optical
Reconstruction Microscopy (STORM).

Introduction

Cyanine2 (Cy2) is a green-emitting fluorescent dye belonging to the cyanine family. Its
succinimidyl ester (SE) derivative, Cy2-SE, is a widely used amine-reactive labeling reagent
that forms stable covalent amide bonds with primary amino groups on proteins, peptides, and
other biomolecules.[1] This property makes Cy2-SE an invaluable tool for fluorescently tagging
targets of interest in various biological research applications, including fluorescence
microscopy, flow cytometry, and immunofluorescence assays.[2][3] Notably, in the realm of
super-resolution microscopy, Cy2 can function as an activator dye in a dye-pair system for
STORM, enabling the precise localization of molecules beyond the diffraction limit of light.[4]

Data Presentation

The photophysical properties of Cy2 are summarized in the table below, providing essential
data for experimental design and image acquisition.
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Parameter Value Reference
Excitation Maximum (Aex) ~492 nm [5]
Emission Maximum (Aem) ~508 nm

Molar Extinction Coefficient (g) 150,000 M~cm™1 (at 489 nm)

Recommended Laser Line 488 nm
Common Emission Filter 515/30 nm
Molecular Weight ~665 g/mol

Experimental Protocols
Protein Labeling with Cy2-SE

This protocol provides a general procedure for labeling proteins, such as antibodies, with Cy2-
SE. The molar ratio of dye to protein may need to be optimized for specific applications to
achieve the desired degree of labeling (DOL) and to avoid issues like fluorescence quenching
or protein precipitation.

Materials:

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

Cy2-SE (succinimidyl ester).

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

1 M Sodium bicarbonate buffer (pH 8.5-9.0).

Purification column (e.g., Sephadex G-25) or dialysis equipment.

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

e Protein Preparation:
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o Dissolve the protein in an amine-free buffer such as PBS. Buffers containing primary
amines like Tris or glycine will compete with the labeling reaction and must be avoided.

o Adjust the protein solution to a pH of 8.5 £ 0.5 using 1 M sodium bicarbonate. The optimal
pH for the reaction of NHS esters with primary amines is between 8.0 and 9.0.

o For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.

o Cy2-SE Stock Solution Preparation:

o Immediately before use, dissolve the Cy2-SE in anhydrous DMSO or DMF to a
concentration of 10 mg/mL. Cy2-SE is moisture-sensitive and should be protected from
light.

e Labeling Reaction:

o While gently stirring the protein solution, slowly add the desired amount of the Cy2-SE
stock solution. A starting point for optimization is a 10:1 molar ratio of dye to protein.

o Incubate the reaction for 1 hour at room temperature, protected from light, with continuous
gentle stirring.

o Purification of the Labeled Protein:

o Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) equilibrated with PBS.

o Collect the fractions containing the labeled protein, which can be identified by their color
and/or by measuring absorbance at 280 nm (for protein) and ~492 nm (for Cy2).

o Alternatively, dialysis can be used to remove the free dye.

o Determination of Degree of Labeling (DOL):

o The DOL can be calculated using the following formula: DOL = (A_max x €_protein) /
[(A_280 - (A_max x CF)) x £_dye] Where:
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A_max is the absorbance of the conjugate at the excitation maximum of the dye (~492
nm).

A_280 is the absorbance of the conjugate at 280 nm.

€_protein is the molar extinction coefficient of the protein at 280 nm.

€_dye is the molar extinction coefficient of the dye at its A_max (150,000 M~1cm™1).

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for
cyanine dyes).

Sample Preparation for STORM Imaging using a Cy2-
Alexa Fluor 647 Dye Pair

This protocol outlines the steps for preparing fixed cells for two-color STORM imaging, where
Cy2 acts as an activator dye for the reporter dye, Alexa Fluor 647.

Materials:

Cells grown on #1.5 glass-bottom dishes.

» Fixation buffer: 3% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS.

o Permeabilization buffer: 0.2% Triton X-100 in PBS.

e Blocking buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton X-100 in PBS.

o Primary antibody specific to the target of interest.

e Secondary antibody conjugated with both Cy2 (activator) and Alexa Fluor 647 (reporter).
e Washing buffer: 1% NGS and 0.05% Triton X-100 in PBS.

» Post-fixation buffer: 3% PFA and 0.1% Glutaraldehyde in PBS.

 STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like MEA or 2-
mercaptoethanol).
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Procedure:

e Cell Fixation:

[¢]

Wash cells once with PBS.

[¢]

Fix cells with fixation buffer for 10 minutes at room temperature.

[e]

Reduce autofluorescence by incubating with 0.1% sodium borohydride in PBS for 7
minutes at room temperature.

Wash three times with PBS for 5 minutes each.

[e]

e Permeabilization and Blocking:

o Permeabilize cells with permeabilization buffer for 15 minutes.

o Block for at least 90 minutes with blocking buffer at room temperature.
e Antibody Staining:

o Incubate with the primary antibody diluted in blocking buffer for 60 minutes at room
temperature.

o Wash five times with washing buffer for 15 minutes each.

o Incubate with the Cy2-Alexa Fluor 647 conjugated secondary antibody diluted in blocking
buffer for 30 minutes at room temperature, protected from light.

o Wash five times with washing buffer for 15 minutes each.
o Wash once with PBS for 5 minutes.

» Post-fixation:
o Post-fix the sample with post-fixation buffer for 10 minutes.

o Wash three times with PBS for 5 minutes each.
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o Wash twice with deionized water for 3 minutes each.
e STORM Imaging:
o Replace the buffer with a freshly prepared STORM imaging buffer.

o Proceed with image acquisition on a STORM-capable microscope, using a 405 nm or 488
nm laser for activating Cy2 and a 647 nm laser for exciting Alexa Fluor 647.

Mandatory Visualizations
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Experimental workflow for Cy2-SE labeling and STORM imaging.
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Reaction of Cy2-SE with a primary amine on a protein.
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Immunofluorescence detection of a cellular target using Cy2-SE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cy2-SE Labeling in
High-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068895#cy2-se-labeling-for-high-resolution-
microscopy-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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